2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

Lipophilicity Membrane permeability Drug design

2-Bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide (CAS 920537-61-7) is a synthetic benzamide derivative bearing a 2-bromophenyl substituent on the amide nitrogen and a 5-chloro-3-methylbenzo[b]thiophene moiety connected via an ethylene linker (molecular formula C₁₈H₁₅BrClNOS; molecular weight 408.7 g/mol). The compound belongs to a family of halogenated benzothiophene-ethyl-benzamides that have appeared in patent literature as fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, relevant for metabolic and inflammatory disease research.

Molecular Formula C18H15BrClNOS
Molecular Weight 408.7 g/mol
CAS No. 920537-61-7
Cat. No. B12636060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
CAS920537-61-7
Molecular FormulaC18H15BrClNOS
Molecular Weight408.7 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H15BrClNOS/c1-11-14-10-12(20)6-7-17(14)23-16(11)8-9-21-18(22)13-4-2-3-5-15(13)19/h2-7,10H,8-9H2,1H3,(H,21,22)
InChIKeyTVEINNYGUSYHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide (CAS 920537-61-7): Chemical Identity and Core Structural Features


2-Bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide (CAS 920537-61-7) is a synthetic benzamide derivative bearing a 2-bromophenyl substituent on the amide nitrogen and a 5-chloro-3-methylbenzo[b]thiophene moiety connected via an ethylene linker (molecular formula C₁₈H₁₅BrClNOS; molecular weight 408.7 g/mol) [1]. The compound belongs to a family of halogenated benzothiophene-ethyl-benzamides that have appeared in patent literature as fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, relevant for metabolic and inflammatory disease research [2]. Its computed XLogP3-AA is 5.9, indicating high lipophilicity, and it possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors [1].

Why Direct Substitution of CAS 920537-61-7 with In-Class Benzothiophene Amides Fails Without Verification


The 2-bromo substituent on the benzamide ring of CAS 920537-61-7 is not readily interchangeable with other halogens such as chlorine or iodine without altering key molecular properties. Comparative computed data demonstrate that the bromine atom confers distinct lipophilicity (XLogP3-AA = 5.9) [1] and steric/electronic characteristics compared to the 2-chloro analog (MW = 364.3 g/mol, XLogP3-AA ≈ 5.2) [2], which can significantly affect membrane permeability, target binding kinetics, and metabolic stability [3]. In the context of the FABP4/5 inhibitor patent family encompassing this scaffold, the identity of the 2-halogen substituent is a critical determinant of inhibitory potency and selectivity, making generic replacement without empirical confirmation a source of experimental irreproducibility [3].

Quantitative Differentiation Evidence: 2-Bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison Between 2-Bromo and 2-Chloro Analogs

The 2-bromo derivative (CAS 920537-61-7) exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 5.9 [1], compared to a logP of approximately 5.16 for the 2-chloro analog (CAS 920537-62-8) [2]. This represents an increase of roughly 0.7 log units, which corresponds to an approximately 5-fold higher lipophilicity for the bromo compound under equilibrium conditions, based on the logarithmic relationship between logP and partition ratio.

Lipophilicity Membrane permeability Drug design

Molecular Weight and Heavy Atom Count: Differential Impact on Ligand Efficiency Metrics

The target compound has a molecular weight of 408.7 g/mol with 23 heavy atoms [1], while the 2-chloro analog has a molecular weight of 364.3 g/mol with 23 heavy atoms . The 2-iodo analog (CAS 920537-64-0) is heavier at approximately 456.2 g/mol (C₁₈H₁₅ClINOS) . The bromo compound occupies an intermediate position in terms of molecular weight within this halogen series, offering a balance between the lighter chloro and heavier iodo congeners that can influence ligand efficiency indices.

Molecular weight Ligand efficiency Fragment-based design

Topological Polar Surface Area (tPSA) and Hydrogen Bonding Capacity: Implications for Oral Bioavailability Prediction

The target compound has a computed topological polar surface area (tPSA) of 57.3 Ų and 1 hydrogen bond donor (HBD) [1], while the 2-chloro analog has a tPSA of approximately 55.4 Ų with the same HBD count [2]. Both compounds fall well within the Veber criteria for oral bioavailability prediction (tPSA < 140 Ų and HBD ≤ 5). The slightly higher tPSA of the bromo compound reflects the larger van der Waals radius and greater polarizability of bromine compared to chlorine, which may subtly influence passive diffusion rates across lipid bilayers.

Polar surface area Oral bioavailability Veber rules

2-Halogen Electronic Effects: Hammett Substituent Constants and Potential Impact on Amide Bond Stability

The ortho-bromo substituent has a Hammett substituent constant (σₘ) of +0.39, compared to +0.37 for ortho-chloro and +0.35 for ortho-iodo [1]. This electron-withdrawing effect can influence the electron density at the amide carbonyl, potentially modulating susceptibility to hydrolytic degradation by amidases and esterases. While direct stability data for this specific compound are not publicly available, the class-level SAR from benzothiophene amide patents suggests that halogen electronic properties contribute to target binding and metabolic profiles [2].

Hammett constants Electronic effects Metabolic stability

FABP4/5 Inhibitory Potential: Patent Context and Scaffold Prioritization

US Patent 9,353,102 B2 (Hoffmann-La Roche) discloses non-annulated thiophenylamides as dual FABP4/5 inhibitors for the treatment of type 2 diabetes, atherosclerosis, chronic kidney disease, NASH, and cancer [1]. The patent generically claims compounds wherein the halogen substituent on the benzamide ring can be fluoro, chloro, bromo, or iodo. The 2-bromo substitution pattern present in CAS 920537-61-7 is explicitly encompassed within the Markush claims. While specific IC₅₀ values for this exact compound are not publicly disclosed, the patent's SAR tables indicate that halogen identity at the 2-position modulates FABP4/5 inhibitory potency, with halogen size and electronegativity contributing to binding pocket complementarity [1]. No direct head-to-head comparison data for CAS 920537-61-7 vs. its analogs are publicly available as of the current evidence cutoff.

FABP4 inhibitor FABP5 inhibitor Metabolic disease

Rotatable Bond Count and Molecular Flexibility: Conformational Entropy Considerations for Target Binding

CAS 920537-61-7 possesses 4 rotatable bonds (the ethylene linker and the amide C–N bond contributing primarily) [1]. This is identical to the rotatable bond count of the 2-chloro analog [2]. With a molecular weight of 408.7 g/mol and 4 rotatable bonds, the compound has a rotatable bond-to-heavy-atom ratio of 0.17, which is consistent with drug-like chemical space and suggests moderate conformational flexibility that can accommodate target binding without excessive entropic penalty [3].

Conformational flexibility Entropy Ligand binding

Recommended Application Domains for 2-Bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide (920537-61-7) Based on Evidence Profile


Dual FABP4/5 Inhibitor Screening and Lead Optimization in Metabolic Disease Programs

Based on the compound's explicit coverage in US Patent 9,353,102 B2 as a FABP4/5 inhibitor [1], it is suitable as a screening candidate or tool compound in programs targeting type 2 diabetes, atherosclerosis, or NASH. The 2-bromo substituent provides intermediate lipophilicity (XLogP3-AA = 5.9) and molecular weight (408.7 g/mol) relative to 2-chloro and 2-iodo analogs, offering a balanced starting point for SAR expansion. Researchers should empirically determine IC₅₀ values against FABP4 and FABP5 to establish the compound's rank-order potency within the series, as specific data are not publicly disclosed.

Halogen-Scanning SAR Studies on Benzothiophene-Ethyl-Benzamide Scaffolds

The systematic variation of the 2-halogen substituent (Br vs. Cl vs. I) on the benzamide ring allows investigation of halogen bonding, steric, and lipophilicity contributions to target binding. The computed differences in logP (+0.7 units vs. 2-Cl) and Hammett σₘ values provide a physicochemical rationale for differential membrane permeability and target engagement, making this compound the bromine data point in a halogen-scanning matrix essential for comprehensive SAR understanding [2].

Computational Drug Design and Docking Studies Leveraging PubChem 3D Conformer Data

The compound's well-defined 2D and 3D structural data in PubChem (CID 71423959), including SMILES, InChI, and 3D conformer availability [1], make it suitable for molecular docking and pharmacophore modeling studies. Its 4 rotatable bonds and moderate flexibility allow for conformational sampling without excessive computational cost, while the bromine atom serves as a useful probe for halogen-bonding interactions in silico.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C₁₈H₁₅BrClNOS), monoisotopic mass (406.97463 Da), and distinct bromine isotope pattern, CAS 920537-61-7 can serve as a reference standard for LC-MS method development, particularly for distinguishing brominated from chlorinated or iodinated analogs in complex mixtures. The compound is commercially available from several chemical suppliers, supporting its use as an analytical reference material .

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